molecular formula C9H13NO B2507444 4-(1,1-Dimethylethoxy)-pyridine CAS No. 53700-57-5

4-(1,1-Dimethylethoxy)-pyridine

Cat. No. B2507444
CAS RN: 53700-57-5
M. Wt: 151.209
InChI Key: XYTQLEKYLFGMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Dimethylethoxy)-pyridine, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. It has a unique chemical structure that makes it an excellent tool for studying reactive oxygen species (ROS) and other free radicals.

Mechanism of Action

4-(1,1-Dimethylethoxy)-pyridine acts as a spin trap by reacting with free radicals to form stable adducts. The reaction involves the transfer of an unpaired electron from the free radical to 4-(1,1-Dimethylethoxy)-pyridine, which results in the formation of a nitroxide radical. The nitroxide radical is stable and can be detected and analyzed using various spectroscopic techniques.
Biochemical and Physiological Effects:
4-(1,1-Dimethylethoxy)-pyridine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various animal models. 4-(1,1-Dimethylethoxy)-pyridine has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats. Additionally, 4-(1,1-Dimethylethoxy)-pyridine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,1-Dimethylethoxy)-pyridine is its stability. It is a stable radical that can be stored for long periods of time without degradation. Additionally, 4-(1,1-Dimethylethoxy)-pyridine is relatively easy to use and can be detected using various spectroscopic techniques. However, there are also some limitations to using 4-(1,1-Dimethylethoxy)-pyridine. One limitation is that it can react with other molecules in biological samples, which can result in false-positive results. Additionally, 4-(1,1-Dimethylethoxy)-pyridine can also form adducts with non-radical species, which can complicate data interpretation.

Future Directions

There are many future directions for research involving 4-(1,1-Dimethylethoxy)-pyridine. One area of research is the development of new spin traps that are more selective for specific free radicals. Another area of research is the development of new techniques for detecting and analyzing 4-(1,1-Dimethylethoxy)-pyridine adducts. Additionally, there is a need for more research on the physiological effects of 4-(1,1-Dimethylethoxy)-pyridine in humans. Finally, there is a need for more research on the potential therapeutic applications of 4-(1,1-Dimethylethoxy)-pyridine in various diseases.

Synthesis Methods

4-(1,1-Dimethylethoxy)-pyridine can be synthesized through a simple and straightforward method. The most common method involves the reaction of 4-chloropyridine with 2,2-dimethoxypropane in the presence of a base such as potassium tert-butoxide. The reaction produces 4-(1,1-Dimethylethoxy)-pyridine as the main product with a yield of around 70-80%.

Scientific Research Applications

4-(1,1-Dimethylethoxy)-pyridine has a wide range of applications in scientific research. It is primarily used as a spin trap for studying ROS and other free radicals. 4-(1,1-Dimethylethoxy)-pyridine reacts with these radicals to form stable adducts that can be detected and analyzed using various spectroscopic techniques. 4-(1,1-Dimethylethoxy)-pyridine is also used as a probe for studying the redox status of cells and tissues. It can be used to measure the levels of ROS and other oxidants in biological samples.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTQLEKYLFGMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dimethylethoxy)-pyridine

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